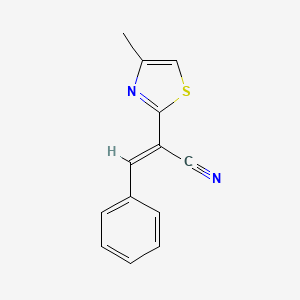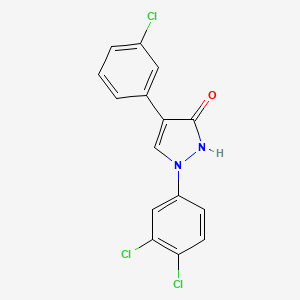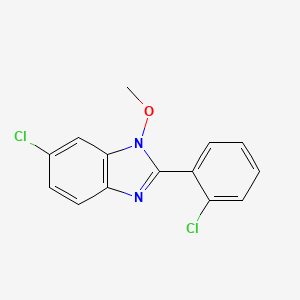![molecular formula C17H14N2O2 B3037060 7,12-dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione CAS No. 41994-34-7](/img/structure/B3037060.png)
7,12-dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione
描述
7,12-dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione is a complex heterocyclic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, hypnotic, muscle relaxant, and anticonvulsant effects . This particular compound features a unique fusion of isoquinoline and benzodiazepine rings, which may contribute to its distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,12-dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isoquinoline derivatives with benzodiazepine precursors in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .
化学反应分析
Types of Reactions
7,12-dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
7,12-dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione has several scientific research applications:
作用机制
The mechanism of action of 7,12-dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptor complex. By binding to these receptors, the compound can modulate the activity of neurotransmitters, leading to its anxiolytic and sedative effects . The exact pathways and molecular interactions are still under investigation, but it is believed that the compound acts as a positive allosteric modulator of the GABA-A receptor .
相似化合物的比较
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Chlordiazepoxide: Another benzodiazepine with anxiolytic effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
7,12-dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione is unique due to its fused isoquinoline and benzodiazepine rings, which may confer distinct pharmacological properties compared to other benzodiazepines. This unique structure may result in different binding affinities and effects on the GABA receptor complex, potentially leading to novel therapeutic applications .
属性
IUPAC Name |
5,6a,7,12-tetrahydroisoquinolino[3,2-c][1,4]benzodiazepine-6,14-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-16-15-9-11-5-1-2-6-12(11)10-19(15)17(21)13-7-3-4-8-14(13)18-16/h1-8,15H,9-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNBENPJLRSBMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101169395 | |
| Record name | 7,12-Dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101169395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41994-34-7 | |
| Record name | 7,12-Dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41994-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,12-Dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101169395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[1-(dimethylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3036978.png)

![6,8-dichloro-3-[(4-chlorobenzoyl)oxy]-2-(trifluoromethyl)-4(3H)-quinazolinone](/img/structure/B3036980.png)

![1-[2-(4-Chlorophenyl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid](/img/structure/B3036984.png)
![5-chloro-N-methyl-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B3036985.png)



![1,2-Bis{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone](/img/structure/B3036991.png)
![N-[(2-chlorophenyl)methoxy]-1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-imine](/img/structure/B3036993.png)
![N-[(3-chlorophenyl)methoxy]-1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-imine](/img/structure/B3036994.png)
![N-[(4-chlorophenyl)methoxy]-1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-imine](/img/structure/B3036996.png)
![[[1-[8-Chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-ylidene]amino] 4-chlorobenzoate](/img/structure/B3036997.png)
